molecular formula C10H18N2O B7919906 N-Cyclopropyl-N-piperidin-3-yl-acetamide

N-Cyclopropyl-N-piperidin-3-yl-acetamide

Cat. No.: B7919906
M. Wt: 182.26 g/mol
InChI Key: RBOXZFBSCZVMNO-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-piperidin-3-yl-acetamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26272 g/mol It is characterized by the presence of a cyclopropyl group and a piperidinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-piperidin-3-yl-acetamide typically involves the reaction of cyclopropylamine with piperidin-3-yl-acetic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-piperidin-3-yl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Cyclopropyl-N-piperidin-3-yl-acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-piperidin-3-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-N-piperidin-3-yl-acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl and piperidinyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .

Biological Activity

N-Cyclopropyl-N-piperidin-3-yl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative efficacy with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a piperidine moiety, which is linked to an acetamide functional group. Its unique three-dimensional structure contributes to its biological activity. The compound's interactions with biological targets often involve hydrogen bonding and hydrophobic interactions, which are critical for its pharmacological effects.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to significant pharmacological effects. The precise pathways depend on the specific application and context of use, which may include:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth and fungal infections.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells through various mechanisms.

Comparative Efficacy

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameTypeBiological Activity
PiperineAlkaloidAntioxidant, anti-inflammatory
EvodiaminePiperidine derivativePotential anticancer effects
MatrineNatural productAntiproliferative effects on cancer cells

This compound is unique due to its specific structural features, such as the cyclopropyl group and chiral center at the piperidine ring, contributing to its distinct chemical reactivity and potential biological activities .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For instance, it has been noted for its effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

PathogenMIC (mg/mL)
E. coli3.125
C. albicans6.25
P. aeruginosa12.5

These findings suggest that this compound exhibits significant antibacterial and antifungal activity .

Anticancer Activity

In terms of anticancer properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in FaDu hypopharyngeal tumor cells with a cytotoxicity profile that outperformed traditional chemotherapeutics like bleomycin .

The following table summarizes the cytotoxicity results:

Cell LineEC50 (μM)
FaDu5.0
HepG2>40

Case Studies

  • Study on Anticancer Effects : A study published in MDPI demonstrated that derivatives of this compound exhibited enhanced cytotoxicity in tumor models compared to standard treatments .
  • Antimicrobial Efficacy Assessment : Another research article assessed the antimicrobial efficacy against C. albicans and reported promising results, indicating potential therapeutic applications in treating infections caused by resistant strains .

Properties

IUPAC Name

N-cyclopropyl-N-piperidin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOXZFBSCZVMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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